tert-Butyl 2-chloro-3-hydroxybenzoate
Description
tert-Butyl 2-chloro-3-hydroxybenzoate is a benzoic acid derivative featuring a tert-butyl ester group and chloro/hydroxy substituents at the 2- and 3-positions of the aromatic ring. This structural configuration confers unique physicochemical properties, such as altered solubility, stability, and reactivity compared to simpler benzoate esters. Below, we compare this compound with structurally or functionally related compounds, leveraging available research and safety data.
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
tert-butyl 2-chloro-3-hydroxybenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,3)15-10(14)7-5-4-6-8(13)9(7)12/h4-6,13H,1-3H3 |
InChI Key |
JKFSLUUYQIWMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chloro-3-hydroxybenzoate typically involves the esterification of 2-chloro-3-hydroxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in tert-Butyl 2-chloro-3-hydroxybenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of tert-Butyl 2-chloro-3-oxobenzoate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group formed after oxidation, to yield various reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution: Products such as tert-Butyl 2-hydroxy-3-hydroxybenzoate or tert-Butyl 2-amino-3-hydroxybenzoate.
Oxidation: tert-Butyl 2-chloro-3-oxobenzoate.
Reduction: Various reduced forms depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: tert-Butyl 2-chloro-3-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound for studying the interactions of benzoates with biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active compounds. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, flavors, and polymer additives. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogs
2.1.1 2(3)-tert-Butyl-4-hydroxyanisole (BHA)
- Structure : BHA contains a tert-butyl group, a methoxy substituent, and a hydroxy group on the aromatic ring.
- Biological Activity: Induces hepatic glutathione S-transferase (GST) activity (5- to 10-fold increase in mice), enhancing detoxification of mutagenic metabolites like benzo(a)pyrene arene oxides . Reduces carcinogen-induced neoplasia by promoting conjugation of electrophiles with glutathione.
- Mechanistic Insight : The tert-butyl group in BHA likely stabilizes the molecule, while the methoxy/hydroxy substituents modulate electron density, influencing enzyme interactions.
2.1.2 tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- Structure : A pyrrolidine-carboxylate derivative with tert-butyl, hydroxymethyl, and methoxyphenyl groups.
- Physicochemical Properties: Molecular weight: 307.4 g/mol; Stability: No hazardous reactions under recommended storage conditions .
2.1.3 tert-Butyl 2-chloro-3-hydroxybenzoate (Target Compound)
- Hypothesized Properties: The 2-chloro and 3-hydroxy substituents create a steric and electronic profile distinct from BHA. The chloro group’s electron-withdrawing effect may reduce ring reactivity compared to BHA’s methoxy group. Potential biological activity: May interact with GSTs or other detoxification enzymes, but the chloro substituent could alter substrate specificity compared to BHA.
Comparative Data Table
Mechanistic and Application Differences
- Enzyme Specificity :
- BHA elevates GST activity broadly (e.g., with 1,2-dichloro-4-nitrobenzene), but the target compound’s substituents may favor interactions with specific GST isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
